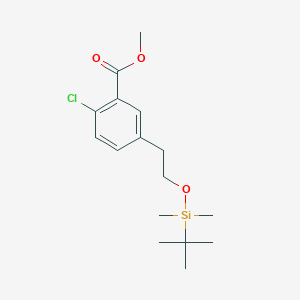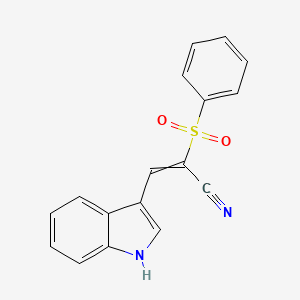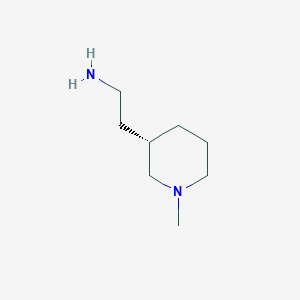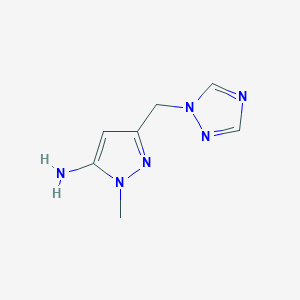
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate is a complex organic compound characterized by its molecular structure, which includes a chlorobenzoate group and a tert-butyldimethylsilyl ether group
Mecanismo De Acción
Target of Action
The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols
Mode of Action
The tbdms group is known to protect hydroxyl groups from reacting during certain chemical reactions . This suggests that the compound might interact with its targets by releasing the protected group under specific conditions, thereby triggering certain biochemical reactions.
Pharmacokinetics
The presence of the tbdms group might influence these properties, as it could potentially increase the compound’s lipophilicity and thus its ability to cross biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of certain enzymes or cofactors could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the TBDMS group is known to be influenced by the pH of the environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate typically involves multiple steps, starting with the chlorination of the corresponding benzoic acid derivative. The tert-butyldimethylsilyl (TBDMS) group is introduced through a silylation reaction, often using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chlorobenzoate group can be oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the chlorobenzoate group into different functional groups.
Substitution: The TBDMS group can be selectively removed or substituted with other protecting groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for organic synthesis.
Biology: In biological research, Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate can be used as a probe or reagent in studying biological processes. Its reactivity with biological molecules can provide insights into enzyme mechanisms and metabolic pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its structural features may be exploited to create compounds with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various industrial applications.
Comparación Con Compuestos Similares
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-fluorobenzoate
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-bromobenzoate
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-iodobenzoate
Uniqueness: Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the chlorobenzoate group provides reactivity that is distinct from other halogenated benzoates.
Propiedades
IUPAC Name |
methyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClO3Si/c1-16(2,3)21(5,6)20-10-9-12-7-8-14(17)13(11-12)15(18)19-4/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRDWSIUNFHTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)
![3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2798091.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2798092.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2798096.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)




